molecular formula C6H3F4N B1320284 3-Fluoro-5-(trifluoromethyl)pyridine CAS No. 1099597-96-2

3-Fluoro-5-(trifluoromethyl)pyridine

Cat. No. B1320284
M. Wt: 165.09 g/mol
InChI Key: GWTMPNXPVMDUTM-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that is of significant interest in various fields of chemistry, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule is known to influence its reactivity and physical properties, making it a valuable compound in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Fluoro-5-(trifluoromethyl)pyridine, can be achieved through several methods. One approach involves the tandem C-F bond cleavage protocol, which allows for the preparation of poly-substituted pyridines under noble metal-free conditions . Another method includes the intermolecular cyclization of N-silyl-1-azaallylic anion intermediates with perfluoroalkene, followed by an intramolecular skeletal transformation to yield fluorine-containing pyridine derivatives . Additionally, a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence has been introduced for the regioselective synthesis of variously substituted pyridines .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring substituted with fluorine and trifluoromethyl groups. The electronic effects of these substituents can influence the reactivity of the molecule, particularly in electrophilic and nucleophilic reactions. The trifluoromethyl group, in particular, can stabilize adjacent negative charges due to its strong electron-withdrawing nature .

Chemical Reactions Analysis

Fluorinated pyridines participate in various chemical reactions. For instance, the regioselective fluorination of imidazo[1,2-a]pyridines has been achieved using Selectfluor as a fluorinating reagent in aqueous conditions . Moreover, the photocatalytic defluorinative coupling of pyrrole-2-acetic acids with α-trifluoromethyl alkenes has been used to synthesize fluorinated heterocycles . Visible light-promoted trifluoromethylation and perfluoroalkylation of nucleobases like uracils and cytosines have also been reported, highlighting the versatility of fluorinated pyridines in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)pyridine are influenced by the fluorine atoms in its structure. Fluorine's high electronegativity and small size can lead to strong dipole-dipole interactions and hydrogen bonding, affecting the compound's boiling point, solubility, and stability. The presence of the trifluoromethyl group can also impart unique properties, such as increased lipophilicity and metabolic stability, which are desirable in the development of pharmaceutical agents .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

3-Fluoro-5-(trifluoromethyl)pyridine is an important derivative in the field of organic synthesis and pharmaceuticals. Its unique structural properties make it a valuable building block for various compounds. For instance, it plays a crucial role in the synthesis of poly-substituted pyridines, which are key intermediates in the production of pharmaceuticals and agrochemicals. Chen et al. (2010) elaborated on a new strategy for synthesizing these compounds using a tandem C-F bond cleavage protocol, highlighting the significance of 3-fluoro-5-(trifluoromethyl)pyridine in modern synthetic chemistry (Chen et al., 2010).

Fluorine Chemistry and Ligand Synthesis

The compound is also instrumental in fluorine chemistry, especially in the synthesis of ligands for asymmetric catalysis. Wolińska et al. (2021) synthesized new chiral pyridine-containing oxazoline derivatives with fluorine and perfluoromethyl groups, demonstrating the utility of 3-fluoro-5-(trifluoromethyl)pyridine in creating complex molecules for catalytic applications (Wolińska et al., 2021).

Metal-Organic Frameworks (MOFs)

In the field of materials science, 3-fluoro-5-(trifluoromethyl)pyridine is used in the design of metal-organic frameworks (MOFs). Kumar et al. (2021) developed cationic MOFs using ligands derived from this compound, demonstrating its effectiveness in constructing materials for dye adsorption and removal of oxoanions from water (Kumar et al., 2021).

Electrophilic Fluorination

The compound is also crucial in electrophilic fluorination reactions. Liu et al. (2015) described a regioselective synthesis of fluorinated imidazo[1,2-a]pyridines using 3-fluoro-5-(trifluoromethyl)pyridine, showcasing its application in creating fluorinated heterocycles (Liu et al., 2015).

Photoredox Catalysis

In photoredox catalysis, 3-fluoro-5-(trifluoromethyl)pyridine is used for developing new protocols for tri- and difluoromethylation. Koike and Akita (2016) discussed the importance of this compound in the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, highlighting its versatility in the synthesis of organofluorine compounds (Koike & Akita, 2016).

Future Directions

Trifluoromethylpyridines and their derivatives are widely used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTMPNXPVMDUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601421
Record name 3-Fluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethyl)pyridine

CAS RN

1099597-96-2
Record name 3-Fluoro-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Mei, J Han, S Fustero… - … A European Journal, 2019 - Wiley Online Library
Over the last two decades, fluorine substitution has become one of the essential structural traits in modern pharmaceuticals. Thus, about half of the most successful drugs (blockbuster …
TM Chapman, SA Osborne, C Wallace… - Journal of Medicinal …, 2014 - ACS Publications
A structure-guided design approach using a homology model of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) was used to improve the potency of a series of …
Number of citations: 45 pubs.acs.org
O Grubisha, AJ Mogg, JL Sorge, LJ Ball… - British Journal of …, 2014 - Wiley Online Library
Background and Purpose Transient receptor potential vanilloid subtype 3 ( TRPV3 ) is implicated in nociception and certain skin conditions. As such, it is an attractive target for …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
K Łątka, M Bajda - International Journal of Molecular Sciences, 2022 - mdpi.com
Glycine transporters are interesting therapeutic targets as they play significant roles in glycinergic and glutamatergic systems. The search for new selective inhibitors of particular types …
Number of citations: 4 www.mdpi.com
LM Broad, AJ Mogg, E Eberle, M Tolley, DL Li… - Pharmaceuticals, 2016 - mdpi.com
Transient receptor potential vanilloid 3 (TRPV3) is a member of the TRP (Transient Receptor Potential) super-family. It is a relatively underexplored member of the thermo-TRP sub-…
Number of citations: 63 www.mdpi.com
A Bali, A Bhalla, S Bala, R Kumar - Letters in Drug Design & …, 2012 - ingentaconnect.com
A series of aryloxypropyl derivatives have been synthesized and evaluated for atypical antipsychotic activity in apomorphine induced mesh climbing and stereotypy assays in mice and …
Number of citations: 4 www.ingentaconnect.com
HH Ripberger - 2021 - search.proquest.com
Proton-coupled electron transfer, or PCET, is a process described by the transfer of both a proton and an electron. This type of reactivity is established in biology as a fundamental …
Number of citations: 2 search.proquest.com

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